N,N-dimethyl-4-nitrobenzenesulfonamide

Overview

Description

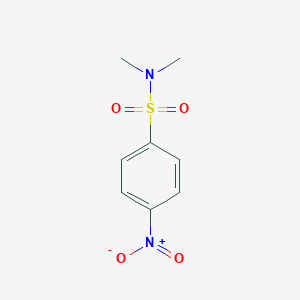

N,N-Dimethyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH2) attached to a benzene ring, with two methyl groups (-CH3) attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-4-nitrobenzenesulfonamide can be synthesized through the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic reaction and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under controlled conditions.

Major Products Formed

Reduction: N,N-Dimethyl-4-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-4-nitrobenzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the development of new synthetic pathways, particularly in the creation of sulfonamide derivatives and other functionalized compounds.

Biological Studies

The compound is utilized in biological research due to its potential as an enzyme inhibitor. The sulfonamide group can interact with enzyme active sites, making it valuable in studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Pharmacological Research

Research indicates that derivatives of this compound exhibit antibacterial and antifungal properties. Investigations into its pharmacological activities suggest potential applications in drug development targeting microbial infections.

Industrial Applications

In industrial settings, this compound is used in the production of dyes, pigments, and other chemicals. Its unique chemical properties enhance its utility in various manufacturing processes.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits a specific enzyme involved in bacterial cell wall synthesis. This inhibition was characterized by a significant decrease in bacterial growth rates, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Antifungal Activity

Research investigating the antifungal properties of this compound revealed that it exhibits activity against several fungal strains. The study highlighted its mechanism of action involving disruption of fungal cell membrane integrity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Nitrobenzenesulfonamide: Lacks the dimethyl groups on the nitrogen atom.

N,N-Dimethylbenzenesulfonamide: Lacks the nitro group.

4-Methoxybenzenesulfonamide: Contains a methoxy group (-OCH3) instead of a nitro group.

Uniqueness

N,N-Dimethyl-4-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, along with the dimethyl substitution on the nitrogen atom. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Biological Activity

N,N-Dimethyl-4-nitrobenzenesulfonamide (DMNB) is a sulfonamide compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DMNB, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DMNB is characterized by the presence of a nitro group and two methyl groups attached to the nitrogen atom of the sulfonamide moiety. This unique structure imparts distinct chemical properties, enabling various biological interactions.

The biological activity of DMNB is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : DMNB has been shown to inhibit enzymes such as carbonic anhydrase, which is involved in bicarbonate buffering and pH regulation in tissues. This inhibition can lead to diuretic effects and reduced intraocular pressure, making it relevant in treating conditions like glaucoma .

- Formation of Covalent Bonds : The sulfonamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This property is exploited in drug design to create compounds that modify enzyme activity or protein interactions .

Antimicrobial Properties

DMNB has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria. The mechanism involves interference with folate biosynthesis by inhibiting dihydropteroate synthase, a critical enzyme in the bacterial synthesis pathway .

Anticancer Activity

Research has explored the potential anticancer properties of DMNB and its derivatives. In vitro studies have demonstrated that DMNB can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation . The compound's ability to interact with cellular targets makes it a candidate for further development as an anticancer agent.

Case Studies

- Inhibition of Carbonic Anhydrase : A study evaluated the effects of DMNB on carbonic anhydrase activity in human cells. Results showed that DMNB inhibited enzyme activity, leading to decreased cell proliferation in cultures treated with the compound at concentrations ranging from 0.5 to 5 µM.

- Antimicrobial Efficacy : In a comparative study, DMNB was tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus, indicating promising antibacterial properties .

- Anticancer Effects : In a recent investigation, DMNB was tested on various cancer cell lines, including breast and prostate cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM, with flow cytometry analysis revealing increased rates of apoptosis compared to untreated controls .

Table: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of DMNB indicates that it is well absorbed when administered orally, with extensive distribution throughout body tissues. Metabolism occurs primarily in the liver, where it may undergo various transformations leading to active or inactive metabolites. Excretion is predominantly renal.

Properties

IUPAC Name |

N,N-dimethyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWXRMBVAKOURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372671 | |

| Record name | N,N-dimethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17459-03-9 | |

| Record name | N,N-dimethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.